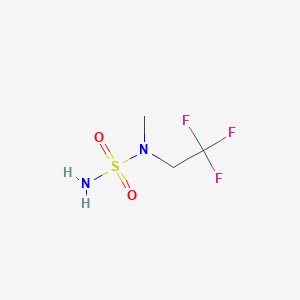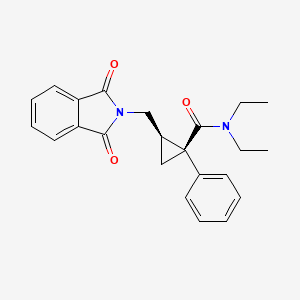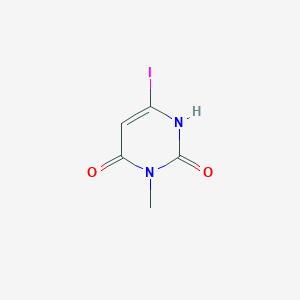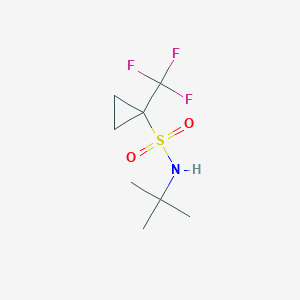
N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide is a synthetic organic compound characterized by the presence of a cyclopropane ring, a trifluoromethyl group, and a sulfonamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach might include the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Group: This step can be carried out using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3).
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfonic acids or other derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The trifluoromethyl group and cyclopropane ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of specialty chemicals, agrochemicals, or pharmaceuticals.
作用机制
The mechanism of action of N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide group can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide.
Uniqueness
N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide is unique due to the combination of its trifluoromethyl group, cyclopropane ring, and sulfonamide functional group. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential biological activity.
属性
分子式 |
C8H14F3NO2S |
|---|---|
分子量 |
245.26 g/mol |
IUPAC 名称 |
N-tert-butyl-1-(trifluoromethyl)cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C8H14F3NO2S/c1-6(2,3)12-15(13,14)7(4-5-7)8(9,10)11/h12H,4-5H2,1-3H3 |
InChI 键 |
ZMEJNXYQBHGRKZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


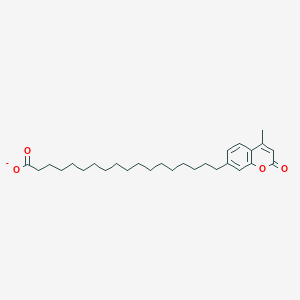
![3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13094912.png)
![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
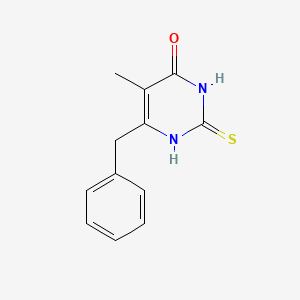
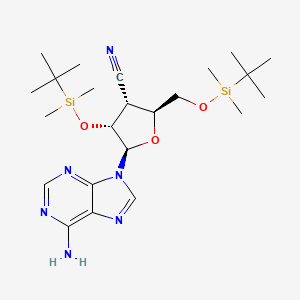
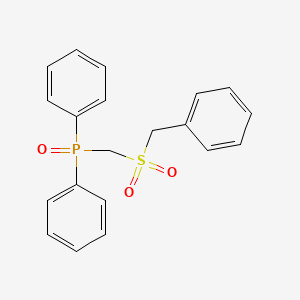
![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
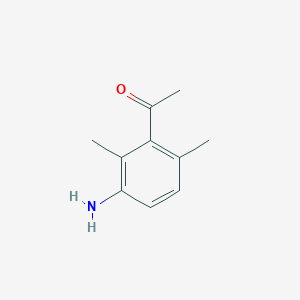
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
